molecular formula C10H9BrO3 B8533256 3-Bromo-6-methoxy-4-chromanone

3-Bromo-6-methoxy-4-chromanone

Cat. No.: B8533256
M. Wt: 257.08 g/mol
InChI Key: RECBXYAULJFBPT-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-4-chromanone is a substituted chromanone derivative characterized by a bromine atom at position 3, a methoxy group at position 6, and a ketone functional group at position 4 of the chromanone backbone. Chromanones are bicyclic compounds with a benzopyran framework, widely studied for their roles in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

3-bromo-6-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9BrO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-4,8H,5H2,1H3

InChI Key

RECBXYAULJFBPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCC(C2=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural analogs of 3-Bromo-6-methoxy-4-chromanone, highlighting substituent positions, molecular weights, and applications inferred from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Source
6-Bromo-4-chromanone Br at C6 C₉H₇BrO₂ 227.06 49660-57-3 Bromine at position 6; ketone at C4 TCI Chemicals
6-Methyl-4-chromanone CH₃ at C6 C₁₀H₁₀O₂ 162.19 15622-65-8 Methyl group at C6; simpler alkylation TCI Chemicals
3-Bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one Br at C3, Cl at C6, OH at C7, CH₃ at C4 C₁₀H₆BrClO₃ 289.51 496784-48-6 Multi-halogenated; hydroxyl group enhances polarity Biopharmacule
6-Bromo-3-iodo-4H-chromen-4-one Br at C6, I at C3 C₉H₅BrIO₂ 352.95 942474-12-6 Dual halogenation (Br and I); chromene backbone Echemi/Chongqing Chemdad
6-Bromo-3-methyl-4H-chromen-4-one Br at C6, CH₃ at C3 C₁₀H₉BrO₂ 241.09 65673-63-4 Chromene (non-ketone) structure; alkyl and halogen substituents Sigma-Aldrich

Reactivity and Stability

  • Halogenation Effects: Bromine at position 3 (as in 3-Bromo-6-methoxy-4-chromanone) may increase electrophilic reactivity compared to position 6 bromination (e.g., 6-Bromo-4-chromanone) due to proximity to the ketone group.
  • Methoxy vs.
  • Hydroxyl and Chloro Substituents : The hydroxyl group in 3-Bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one improves hydrogen-bonding capacity, which could influence biological activity or crystallization behavior .

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